molecular formula C8H13ClN2O3S B2956235 3-(ethoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1856039-57-0

3-(ethoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2956235
CAS No.: 1856039-57-0
M. Wt: 252.71
InChI Key: OONAPMJHMNFYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(ethoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethoxymethyl group, an ethyl group, and a sulfonyl chloride group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name

3-(ethoxymethyl)-1-ethylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O3S/c1-3-11-5-8(15(9,12)13)7(10-11)6-14-4-2/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONAPMJHMNFYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COCC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced by reacting the pyrazole with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Sulfonylation: The sulfonyl chloride group can be introduced by reacting the pyrazole derivative with chlorosulfonic acid or sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane, tetrahydrofuran, and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

3-(ethoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner with boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate or cesium carbonate are commonly used.

Major Products

    Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

    Coupled Products: Formed from coupling reactions with boronic acids or other coupling partners.

Scientific Research Applications

3-(ethoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Chemical Biology: The compound is used in the study of enzyme inhibitors and other bioactive molecules.

    Material Science: It is used in the synthesis of functional materials, including polymers and advanced materials with specific properties.

    Agricultural Chemistry: The compound is used in the development of agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme function. The ethoxymethyl and ethyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(methoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.

    3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.

    3-(ethoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

3-(ethoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the ethoxymethyl group provides steric hindrance and electronic effects that can influence the compound’s reactivity and binding affinity. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, making it useful in various chemical reactions and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.